

BSJ-03-123: A Comparative Guide to a Selective CDK6 Degrader

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Compound of Interest		
Compound Name:	BSJ-03-123	
Cat. No.:	B2452121	Get Quote

In the landscape of cancer therapeutics, the selective targeting of cyclin-dependent kinases (CDKs) remains a pivotal strategy. Among these, CDK6 has emerged as a significant target, particularly in hematological malignancies like acute myeloid leukemia (AML). **BSJ-03-123**, a potent and selective small-molecule degrader of CDK6, represents a novel therapeutic approach by not just inhibiting but eliminating the CDK6 protein. This guide provides a comprehensive comparison of **BSJ-03-123** with other selective CDK6 inhibitors and related compounds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Executive Summary

BSJ-03-123 is a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of CDK6.[1][2][3][4] Unlike traditional kinase inhibitors that block the enzyme's active site, BSJ-03-123 recruits the E3 ubiquitin ligase Cereblon (CRBN) to CDK6, leading to its ubiquitination and subsequent degradation by the proteasome.[2][4] This mechanism offers a distinct advantage by removing the entire protein, potentially overcoming resistance mechanisms associated with kinase inhibitor therapies.[4] This guide will compare the inhibitory and degradation activities of BSJ-03-123 with a selective CDK4 degrader (BSJ-04-132), a dual CDK4/6 degrader (BSJ-03-204), and clinically approved dual CDK4/6 inhibitors.

Mechanism of Action: PROTAC-mediated Degradation

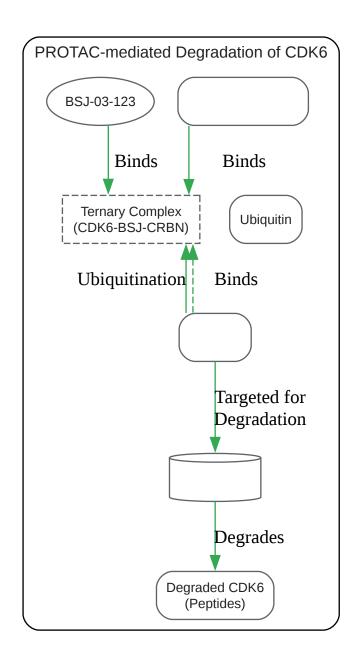


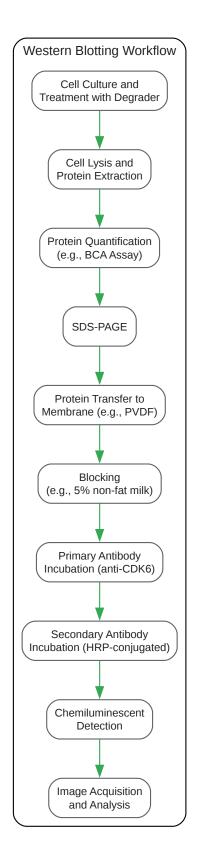




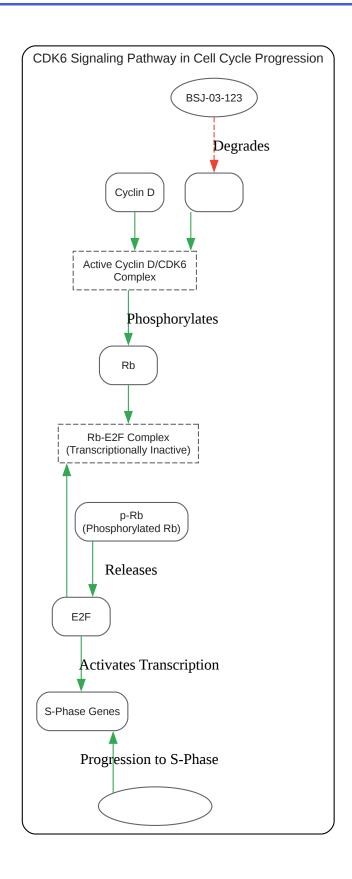
BSJ-03-123 functions as a molecular bridge, bringing CDK6 into proximity with the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin molecules to CDK6, marking it for destruction by the cell's natural protein disposal system, the proteasome. This targeted protein degradation is a catalytic process, with a single molecule of **BSJ-03-123** capable of inducing the degradation of multiple CDK6 proteins.











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